2-Chloro-N-(2-cyclopropyl-1,3-benzothiazol-6-yl)propanamide
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Overview
Description
2-Chloro-N-(2-cyclopropyl-1,3-benzothiazol-6-yl)propanamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-cyclopropyl-1,3-benzothiazol-6-yl)propanamide typically involves the reaction of 2-amino-6-cyclopropylbenzothiazole with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-cyclopropyl-1,3-benzothiazol-6-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Chloro-N-(2-cyclopropyl-1,3-benzothiazol-6-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-cyclopropyl-1,3-benzothiazol-6-yl)propanamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(p-tolyl)propanamide: This compound has a similar structure but with a p-tolyl group instead of the benzothiazole moiety.
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Another benzothiazole derivative with similar chemical properties.
Uniqueness
2-Chloro-N-(2-cyclopropyl-1,3-benzothiazol-6-yl)propanamide is unique due to the presence of both the cyclopropyl and benzothiazole groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
2-chloro-N-(2-cyclopropyl-1,3-benzothiazol-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-7(14)12(17)15-9-4-5-10-11(6-9)18-13(16-10)8-2-3-8/h4-8H,2-3H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCUVSGGWOMDJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)N=C(S2)C3CC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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